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Compound Name: 2-Cyano-n-ethylacetamide

Cat. No.: B077165 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the predicted and expected

spectroscopic data for 2-Cyano-n-ethylacetamide (CAS 15029-36-4). Due to the absence of

publicly available experimental spectra, this document focuses on predicted ¹H NMR and ¹³C

NMR data, and an analysis of the expected key absorptions in Infrared (IR) spectroscopy and

fragmentation patterns in Mass Spectrometry (MS). Detailed, generalized experimental

protocols for acquiring such data are also provided to guide researchers in their laboratory

work. This guide is intended to serve as a foundational resource for the identification,

characterization, and quality control of 2-Cyano-n-ethylacetamide in research and

development settings.

Introduction
2-Cyano-n-ethylacetamide is a small organic molecule featuring nitrile and secondary amide

functional groups. Its chemical structure suggests potential applications as a building block in

organic synthesis and in the development of novel pharmaceutical compounds. Accurate and

thorough spectroscopic characterization is paramount for confirming the identity and purity of

this compound. This document presents a summary of its predicted spectral characteristics.

Predicted Spectral Data
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The following tables summarize the predicted nuclear magnetic resonance data and expected

absorptions and fragments for 2-Cyano-n-ethylacetamide.

Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts for 2-Cyano-n-ethylacetamide

Protons
Predicted Chemical
Shift (ppm)

Multiplicity Integration

CH₃ 1.15 Triplet 3H

N-CH₂ 3.28 Quartet 2H

C≡N-CH₂ 3.45 Singlet 2H

N-H 7.50 (Broad) Singlet 1H

Prediction generated using online NMR prediction tools. Actual values may vary based on

solvent and experimental conditions.

Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Cyano-n-ethylacetamide

Carbon Atom Predicted Chemical Shift (ppm)

CH₃ 14.5

N-CH₂ 35.0

C≡N-CH₂ 25.0

C≡N 116.0

C=O 164.0

Prediction generated using online NMR prediction tools. Actual values may vary based on

solvent and experimental conditions.
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Expected IR Absorption Bands
Table 3: Expected Characteristic IR Absorptions for 2-Cyano-n-ethylacetamide

Functional Group
Expected
Wavenumber
(cm⁻¹)

Intensity Description

N-H Stretch 3350 - 3250 Medium Secondary Amide

C-H Stretch (sp³) 3000 - 2850 Medium Alkyl C-H

C≡N Stretch 2260 - 2240 Medium-Weak Nitrile

C=O Stretch (Amide I) 1680 - 1630 Strong Carbonyl

N-H Bend (Amide II) 1570 - 1515 Strong N-H Bending

Expected Mass Spectrometry Fragmentation
Table 4: Expected Key Fragments in the Mass Spectrum of 2-Cyano-n-ethylacetamide

m/z Proposed Fragment Ion Description

112 [C₅H₈N₂O]⁺• Molecular Ion (M⁺•)

97 [M - CH₃]⁺ Loss of a methyl radical

84 [M - C₂H₄]⁺• McLafferty rearrangement

70 [M - C₂H₄N]⁺ Alpha-cleavage

57 [C₂H₅NCO]⁺
Cleavage of the C-C bond

adjacent to the carbonyl

44 [C₂H₅NH]⁺ Cleavage of the amide bond

Experimental Protocols
The following are generalized protocols for the acquisition of spectral data for a solid organic

compound like 2-Cyano-n-ethylacetamide.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Accurately weigh 5-10 mg of 2-Cyano-n-ethylacetamide and dissolve

it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry

vial. The solution is then transferred to a 5 mm NMR tube.

Instrument Setup: The NMR tube is placed in the spectrometer's probe. The magnetic field is

locked onto the deuterium signal of the solvent and shimmed to achieve homogeneity.[1]

¹H NMR Acquisition: A standard one-pulse sequence is used. Key parameters to set include

the spectral width (e.g., -2 to 12 ppm), acquisition time, and relaxation delay. Typically, 16 to

64 scans are acquired for a good signal-to-noise ratio.

¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically employed. Due to the

low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer

relaxation delay may be necessary.[2][3]

Data Processing: The acquired Free Induction Decay (FID) is processed using a Fourier

transform, followed by phase and baseline correction. The chemical shifts are referenced to

the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method): A small amount of the sample (1-2 mg) is finely

ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate

mortar. The mixture is then compressed in a die under high pressure to form a transparent

pellet.[4]

Sample Preparation (Thin Solid Film): A few milligrams of the solid sample are dissolved in a

volatile solvent (e.g., methylene chloride or acetone). A drop of this solution is placed on a

salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the

compound on the plate.[5]

Data Acquisition: A background spectrum of the empty instrument is recorded. The sample

(pellet or film on a plate) is then placed in the sample holder in the path of the IR beam. The

sample spectrum is then recorded.[6]
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Data Processing: The sample spectrum is ratioed against the background spectrum to

produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Sample Introduction: For a solid sample, it can be introduced via a direct insertion probe or

dissolved in a suitable solvent for injection into a system with a liquid chromatography front-

end.

Ionization: Electron Ionization (EI) is a common technique for small, relatively volatile

molecules. The sample is vaporized and bombarded with a high-energy electron beam

(typically 70 eV), causing ionization and fragmentation.[7][8]

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., quadrupole,

time-of-flight) where they are separated based on their mass-to-charge (m/z) ratio.[9]

Detection: The separated ions are detected, and their abundance is recorded as a function of

their m/z ratio, generating the mass spectrum.

Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the spectroscopic characterization of a

compound like 2-Cyano-n-ethylacetamide.
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Compound Synthesis & Purification
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Caption: A logical workflow for the synthesis, purification, and spectroscopic analysis of 2-
Cyano-n-ethylacetamide.

Conclusion
This technical guide provides a foundational set of predicted and expected spectroscopic data

for 2-Cyano-n-ethylacetamide, alongside generalized experimental protocols. While predicted

data is a valuable tool in the absence of experimental spectra, it is crucial for researchers to

obtain empirical data to confirm these predictions and to fully characterize this compound for

their specific applications. The provided methodologies offer a starting point for the systematic

spectroscopic analysis required in modern chemical research and drug development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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